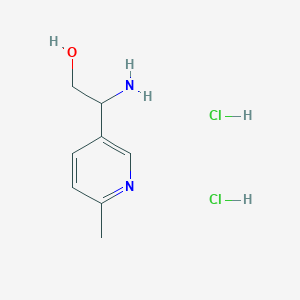

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

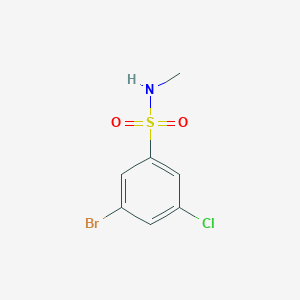

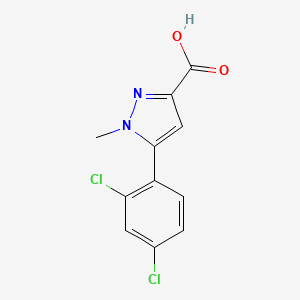

“2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” is a chemical compound with the linear formula C8H14Cl2N2O . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” is represented by the linear formula C8H14Cl2N2O . This indicates that the compound contains eight carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom .Applications De Recherche Scientifique

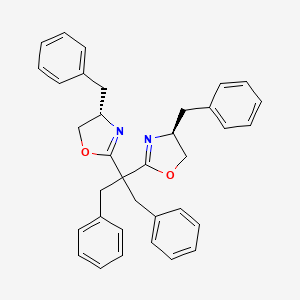

Synthesis of Imidazo[1,2-a]pyridines

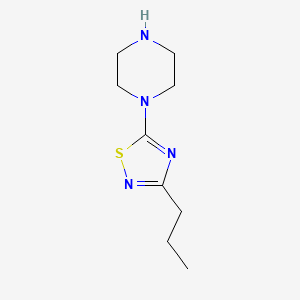

Imidazo[1,2-a]pyridines are compounds that have garnered significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound “2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” can be utilized in the synthesis of these heterocyclic compounds, which are also known as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

Catalyst-Free Organic Synthesis

The compound can be used in catalyst-free organic synthesis methods, particularly under microwave irradiation. This approach is valued for being clean, high yielding, and environmentally benign, avoiding the use of solvents and catalysts that require recovery and disposal .

Pharmaceutical Drug Development

Derivatives of 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl have been incorporated into several commercialized drugs, such as the sedative Zolpidem and the heart-failure drug Olprinone. These applications highlight the compound’s relevance in the development of new pharmaceuticals .

Palladium-Catalyzed Cross-Coupling Reactions

The compound is a candidate for palladium-catalyzed Suzuki cross-coupling reactions. This process is used to synthesize novel pyridine derivatives, which are important in various chemical industries, including the pharmaceutical sector .

Material Science Research

In material science, the compound can be used to develop new materials with specific electronic or photonic properties. Its derivatives can be used as intermediates in the synthesis of complex molecules that form part of advanced materials .

Environmental Chemistry

Due to its potential in catalyst-free synthesis, the compound can contribute to greener chemical processes. This aligns with the increasing need for environmentally sustainable practices in chemistry, reducing the ecological footprint of chemical synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSMURKSQBONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.